![molecular formula C22H25N5O3S B2465654 1,3,6-trimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899939-97-0](/img/structure/B2465654.png)
1,3,6-trimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound like this would likely involve several steps, each introducing different parts of the molecule. The exact method would depend on the specific reagents and conditions used. Multicomponent reactions, such as the Knoevenagel–Michael protocol, are often used for the synthesis of complex molecules .Molecular Structure Analysis
Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly used to analyze the structure of a compound . These can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Physical And Chemical Properties Analysis
This could include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. Spectroscopic techniques can also provide information about the compound’s electronic structure and chemical bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
One research area explores the synthesis and anticancer activities of pyridine and thiazolopyrimidine derivatives. These compounds are synthesized using various reactions, including condensation with thiourea, bromoacetic acid, and aromatic aldehydes, resulting in a variety of derivatives with potential anticancer activities. This study highlights the chemical diversity and potential therapeutic applications of these compounds in cancer treatment (Hammam, Sharaf, & El-Hafez, 2001).
Electron Transport Layer in Polymer Solar Cells
Another application involves the use of a novel alcohol-soluble n-type conjugated polyelectrolyte as an electron transport layer in inverted polymer solar cells. This material, due to its electron-deficient nature and planar structure, shows high conductivity and electron mobility, enhancing power conversion efficiency and facilitating electron extraction. This highlights the compound's potential in improving solar cell performance (Hu et al., 2015).
Synthesis of Pyrazolopyrimidines from Acetylenic β-Diketones
Research on the synthesis of pyrazolopyrimidines from acetylenic β-diketones reveals a method for creating 5-aryl-2-phenylpyrazolopyrimidine-7(6H)-thiones, which upon further reactions yield various derivatives. This work contributes to the chemical synthesis literature by providing new pathways for creating structurally diverse pyrazolopyrimidines, with potential implications in drug development and material science (Marei, Aly, & Mishrikey, 1992).
Antihypertensive Agents
A series of thienopyrimidine derivatives have been synthesized and evaluated for their antihypertensive effects, comparing favorably with vasodilator standards. This research indicates the therapeutic potential of thienopyrimidine derivatives as antihypertensive agents, suggesting a new class of medications for managing hypertension (Russell et al., 1988).
Anticonvulsant Properties of N-Mannich Bases
The anticonvulsant properties of new derivatives of pyrrolidine-2,5-dione have been studied, showing significant protection against seizures in mice. This research opens avenues for the development of new antiepileptic drugs based on pyrrolidine-2,5-dione derivatives, demonstrating their potential utility in treating epilepsy (Rybka et al., 2016).
Eigenschaften
IUPAC Name |
1,3,6-trimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-15-13-23-20-18(21(29)25(3)22(30)24(20)2)19(15)31-14-17(28)27-11-9-26(10-12-27)16-7-5-4-6-8-16/h4-8,13H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKNHEVCQZMZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

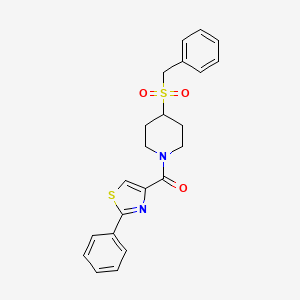
![5-methyl-7-(pyridin-3-yl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2465573.png)
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465574.png)
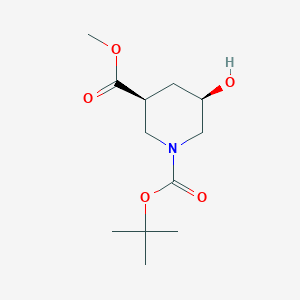

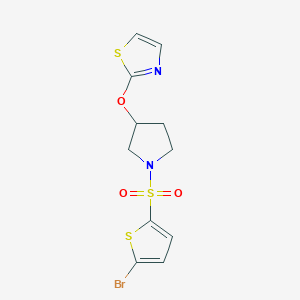
![Ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2465579.png)
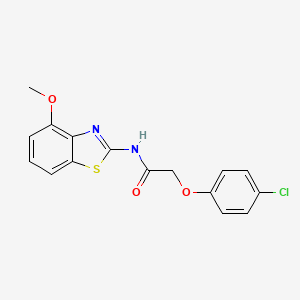
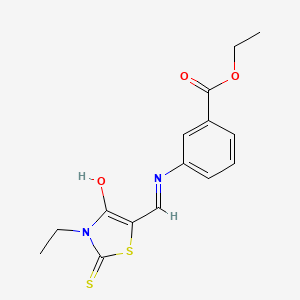
![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)


![4-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)